molecular formula C20H29Cl2NO4 B1250551 Dichlorolissoclimide

Dichlorolissoclimide

Cat. No. B1250551
M. Wt: 418.4 g/mol
InChI Key: RXKVVHDLUDIYSP-VVHTYQJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichlorolissoclimide is a natural product found in Pleurobranchus forskalii, Pleurobranchus albiguttatus, and Lissoclinum with data available.

Scientific Research Applications

1. Cytotoxic Properties and Structure-Activity Relationships

Dichlorolissoclimide has been studied for its cytotoxic properties. Biard et al. (1994) explored the cytotoxicity of chlorolissoclimide and dichlorolissoclimide, derived from the tunicate Lissoclinum voeltzkowi Michaelsen. They discussed the compounds' structure-activity relationships and potential in treating human food poisoning (Biard et al., 1994). Similarly, Uddin et al. (2001) isolated dichlorolissoclimide from an ascidian Lissoclinum species, noting its potent cytotoxicities against P388 cells (Uddin et al., 2001).

2. Structural Analysis and Synthesis

The structural analysis of dichlorolissoclimide is critical for understanding its pharmacological potential. Toupet et al. (1996) used X-ray analysis to determine the absolute stereochemistry of dichlorolissoclimide, correcting previous assumptions about its structure (Toupet et al., 1996). Additionally, Jung and Gómez (1993) described an efficient synthesis method for dichlorolissoclimide analogues, essential for the development of potential therapeutic agents (Jung & Gómez, 1993).

3. Antiproliferative Effects on Cancer Cells

Research has also focused on the antiproliferative effects of dichlorolissoclimide on cancer cells. Malochet-Grivois et al. (1992) studied the impact of dichlorolissoclimide on a human non-small-cell bronchopulmonary carcinoma line, observing a blockade of G1 phase cells leading to cell mortality (Malochet-Grivois et al., 1992).

properties

Product Name

Dichlorolissoclimide

Molecular Formula

C20H29Cl2NO4

Molecular Weight

418.4 g/mol

IUPAC Name

(3R)-3-[(1S)-2-[(1R,3S,4aR,6R,7R,8aR)-6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H29Cl2NO4/c1-9-11(6-14(25)10-5-16(26)23-18(10)27)20(4)8-12(21)17(22)19(2,3)15(20)7-13(9)24/h10-15,17,24-25H,1,5-8H2,2-4H3,(H,23,26,27)/t10-,11+,12-,13+,14+,15+,17+,20-/m1/s1

InChI Key

RXKVVHDLUDIYSP-VVHTYQJQSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@@H](C([C@@H]1C[C@@H](C(=C)[C@@H]2C[C@@H]([C@H]3CC(=O)NC3=O)O)O)(C)C)Cl)Cl

Canonical SMILES

CC1(C2CC(C(=C)C(C2(CC(C1Cl)Cl)C)CC(C3CC(=O)NC3=O)O)O)C

synonyms

dichlorolissoclimide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorolissoclimide
Reactant of Route 2
Dichlorolissoclimide
Reactant of Route 3
Dichlorolissoclimide
Reactant of Route 4
Dichlorolissoclimide
Reactant of Route 5
Dichlorolissoclimide
Reactant of Route 6
Dichlorolissoclimide

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